Cas no 2137489-46-2 (2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid)

2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid
- 2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid
- 2137489-46-2
- EN300-1141203
-
- インチ: 1S/C19H23N3O4/c1-13(22-12-20-15-9-5-6-10-16(15)22)17(18(23)24)21-19(25)26-11-14-7-3-2-4-8-14/h2-4,7-8,12-13,17H,5-6,9-11H2,1H3,(H,21,25)(H,23,24)
- InChIKey: UCKZIHQZOQRSJS-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(C)N1C=NC2CCCCC1=2)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 357.16885622g/mol
- どういたいしつりょう: 357.16885622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 93.4Ų
2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141203-5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 5g |
$4764.0 | 2023-10-26 | |
Enamine | EN300-1141203-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 0.5g |
$1577.0 | 2023-10-26 | |
Enamine | EN300-1141203-10g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 10g |
$7065.0 | 2023-10-26 | |
Enamine | EN300-1141203-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 2.5g |
$3220.0 | 2023-10-26 | |
Enamine | EN300-1141203-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 0.05g |
$1381.0 | 2023-10-26 | |
Enamine | EN300-1141203-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1141203-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 0.25g |
$1513.0 | 2023-10-26 | |
Enamine | EN300-1141203-1g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 95% | 1g |
$1643.0 | 2023-10-26 | |
Enamine | EN300-1141203-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1141203-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid |
2137489-46-2 | 10g |
$7065.0 | 2023-06-09 |
2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acidに関する追加情報
2-{(Benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid: A Comprehensive Overview
The compound with CAS No. 2137489-46-2, known as 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzyloxy group, a carbonylamino moiety, and a tetrahydrobenzodiazole ring system. These structural features contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of the tetrahydrobenzodiazole ring system in drug design. Researchers have demonstrated that this moiety can enhance the bioavailability and stability of pharmacological agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the role of tetrahydrobenzodiazole-containing compounds in inhibiting key enzymes involved in neurodegenerative diseases. The findings suggest that this compound class could serve as a promising lead for developing novel therapeutic agents.
The presence of the benzyloxy group in this compound further enhances its versatility. Benzyloxy groups are often used in organic synthesis to protect hydroxyl groups during chemical transformations. In this case, the benzyloxy group plays a critical role in stabilizing the molecule during synthesis and ensuring its structural integrity. Recent advancements in protecting group chemistry have enabled more efficient synthesis routes for compounds like 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid.
The butanoic acid moiety in this compound adds another layer of functionality. Butanoic acid derivatives are widely used in various industries due to their ability to form esters and amides. In this compound, the butanoic acid group serves as a scaffold for attaching other functional groups or for further chemical modifications. This makes it an attractive candidate for use in drug delivery systems and polymer chemistry.
From an environmental perspective, there has been growing interest in understanding the biodegradation pathways of complex organic molecules like 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid. Recent research has focused on identifying microorganisms capable of breaking down such compounds into non-toxic byproducts. These studies are crucial for ensuring the sustainable use of such chemicals in industrial applications.
In terms of synthetic methods, the preparation of 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the tetrahydrobenzodiazole ring system through cyclization reactions and the subsequent attachment of the benzyloxy and carbonylamino groups. Innovations in catalytic systems have significantly improved the yield and purity of this compound.
Looking ahead, there is potential for this compound to be utilized in advanced materials science applications. Its unique structure suggests that it could serve as a building block for constructing supramolecular assemblies or functional polymers with tailored properties. Researchers are currently exploring its compatibility with various polymerization techniques and its ability to impart specific functionalities to materials.
In conclusion, 2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,benzodiazol-1-yl)butanoic acid (CAS No. 2137489-46-2) is a multifaceted compound with significant potential across diverse scientific domains. Its intricate structure enables it to participate in a wide range of chemical reactions and applications. As research continues to uncover new insights into its properties and uses
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